molecular formula C12H16OS B14657191 2-Pentanone, 4-methyl-4-(phenylthio)- CAS No. 50461-99-9

2-Pentanone, 4-methyl-4-(phenylthio)-

Cat. No.: B14657191
CAS No.: 50461-99-9
M. Wt: 208.32 g/mol
InChI Key: MEJHKEGJBCDWSR-UHFFFAOYSA-N
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Description

2-Pentanone, 4-methyl-4-(phenylthio)- is a substituted ketone characterized by a phenylthio (-SPh) group at the 4-position of the pentanone backbone. This compound belongs to the family of thioether-functionalized ketones, where the sulfur atom in the thioether moiety influences electronic and steric properties. The phenylthio group likely enhances steric bulk and alters electrophilicity compared to oxygenated or smaller sulfur-containing substituents .

Properties

CAS No.

50461-99-9

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-methyl-4-phenylsulfanylpentan-2-one

InChI

InChI=1S/C12H16OS/c1-10(13)9-12(2,3)14-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

MEJHKEGJBCDWSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 4-methyl-4-(phenylthio)- typically involves the reaction of 4-methyl-2-pentanone with thiophenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. The process may require refluxing the reactants for several hours to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-methyl-4-(phenylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pentanone, 4-methyl-4-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-methyl-4-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 2-Pentanone, 4-methyl-4-(phenylthio)- with analogous compounds:

Compound Name Substituent at 4-position Molecular Formula Key Properties/Applications References
2-Pentanone, 4-methyl-4-(phenylthio)- Phenylthio (-SPh) C₁₂H₁₆OS High steric bulk; potential use in organic synthesis due to sulfur’s nucleophilicity
4-Methyl-2-pentanone (MIBK) Methyl (-CH₃) C₆H₁₂O Common solvent; low boiling point (116°C); used in paints and coatings
4-(Methylthio)-2-pentanone Methylthio (-SCH₃) C₆H₁₂OS Food additive (FEMA 3883); fruity odor
4-Hydroxy-4-methyl-2-pentanone Hydroxyl (-OH) C₆H₁₂O₂ Toxicological concerns; used in polymer production
4-(Furfurylthio)-2-pentanone Furfurylthio (-S-C₅H₅O) C₁₀H₁₄O₂S Furyl group introduces aromaticity; potential flavorant

Reactivity and Electrophilicity

  • Electronic Effects: The phenylthio group in 2-Pentanone, 4-methyl-4-(phenylthio)- is less electron-donating than hydroxyl or methoxy groups but more polarizable than methyl groups.
  • Steric Hindrance: The bulky phenylthio substituent likely impedes nucleophilic attack at the carbonyl carbon, reducing reactivity relative to smaller analogs like 4-(methylthio)-2-pentanone .
  • Comparison with Esters: Unlike methyl butyrate (an ester), 2-pentanone derivatives are more electrophilic due to the absence of electron-donating alkoxy groups, enhancing their susceptibility to nucleophilic addition .

Physical and Toxicological Properties

  • Volatility: The phenylthio group increases molecular weight and reduces volatility compared to MIBK (MW 100.16 vs. 116.16 for 4-hydroxy-4-methyl-2-pentanone) .
  • Toxicity: Hydroxy-substituted variants (e.g., 4-hydroxy-4-methyl-2-pentanone) exhibit higher toxicity profiles, while methylthio analogs are Generally Recognized As Safe (GRAS) for food use .

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